N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide
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Overview
Description
N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide is a chemical compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been shown to have anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide typically involves the reaction of benzo[d]thiazole-2-ylamine with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interaction with various biological targets can lead to the discovery of novel treatments for diseases.
Medicine: In the medical field, this compound is being investigated for its anti-inflammatory, antioxidant, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and durability.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
4-(benzo[d]thiazol-2-yl)-N1-phenylbenzene-1,2-diamine
Uniqueness: N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it distinct from other similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(4-hydroxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-10-7-5-9(6-8-10)16-13(20)14(21)18-15-17-11-3-1-2-4-12(11)22-15/h1-8,19H,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDBRFVECIGIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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